molecular formula C6H11NO B15072755 1-(3-Methylazetidin-1-yl)ethan-1-one CAS No. 61495-94-1

1-(3-Methylazetidin-1-yl)ethan-1-one

Cat. No.: B15072755
CAS No.: 61495-94-1
M. Wt: 113.16 g/mol
InChI Key: UBSDEIGSDJATFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylazetidin-1-yl)ethan-1-one is a ketone derivative featuring a four-membered azetidine ring substituted with a methyl group at the 3-position. Azetidines are nitrogen-containing heterocycles known for their ring strain, which enhances reactivity and conformational rigidity, making them valuable in medicinal chemistry and materials science. The ethanone moiety (C=O) provides a versatile functional group for further derivatization.

Properties

CAS No.

61495-94-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(3-methylazetidin-1-yl)ethanone

InChI

InChI=1S/C6H11NO/c1-5-3-7(4-5)6(2)8/h5H,3-4H2,1-2H3

InChI Key

UBSDEIGSDJATFD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylazetidin-1-yl)ethanone typically involves the reaction of 3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 1-(3-Methylazetidin-1-yl)ethanone may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylazetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylazetidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylazetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Heterocyclic Systems

The table below compares 1-(3-Methylazetidin-1-yl)ethan-1-one with structurally related ethanone derivatives:

Compound Name Heterocycle/Substituent Key Functional Groups Synthesis Yield Biological Activity Reference ID
This compound Azetidine (4-membered, N-containing) Methyl, ketone N/A Not reported [20]
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one Piperazine (6-membered, 2N) Aryl, ketone 84.2% MAO-B/AChE inhibition [12]
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Benzimidazole (fused benzene/imidazole) Aryl, ketone N/A Antimicrobial [1], [9]
1-(3-Chloro-4-fluorophenyl-triazolyl)ethan-1-one Triazole (5-membered, 2N) Halogen, ketone 56–82% Antibacterial [2], [13]
1-(3-Hydroxyphenyl)-2-(methyl-benzylamino)ethan-1-one Aromatic (hydroxyphenyl) Hydroxyl, amino, ketone N/A Not reported [19]
1-(3-Azidoazetidin-1-yl)-2-(tetrazolyl)ethan-1-one Azetidine + tetrazole Azide, tetrazole, ketone N/A Click chemistry applications [20]

Key Observations

  • Ring Size and Strain : Azetidine’s four-membered ring introduces significant strain compared to five- or six-membered heterocycles (e.g., triazole, piperazine). This strain may enhance reactivity in nucleophilic substitutions or cycloadditions .
  • Substituent Effects :
    • Methyl groups (e.g., 3-methyl on azetidine) improve lipophilicity and metabolic stability, critical in drug design .
    • Halogens (e.g., chloro, fluoro in triazole derivatives) enhance electronic properties and binding affinity in bioactive compounds .
  • Functional Group Diversity: Azide and tetrazole groups () enable click chemistry for bioconjugation, a feature absent in simpler ethanones . Hydrazide derivatives () demonstrate the ketone’s utility in forming Schiff bases or hydrazones for agrochemical applications .

Challenges and Opportunities

  • Synthetic Challenges : Azetidine’s ring strain complicates large-scale synthesis compared to more stable heterocycles like piperazine .
  • Biological Potential: The methyl-azetidine scaffold’s rigidity may improve target selectivity in drug candidates, but in vivo studies are needed .

Biological Activity

1-(3-Methylazetidin-1-yl)ethan-1-one, a compound featuring a unique azetidine structure, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing insights from various studies.

The compound can be synthesized through several methods, typically involving the reaction of azetidine derivatives with carbonyl compounds. The structural characteristics of this compound allow for diverse interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of azetidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for some derivatives ranged from 15.6 to 23.9 µM, indicating significant inhibitory activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
2MCF-715.6
5HCT-11619.7
14MCF-723.9

Antibacterial Activity

In addition to anticancer properties, azetidine derivatives have exhibited antibacterial activity. A study on a related compound, characterized as 4-(3-methylazetidin-1-yl)pentan-2-ol, highlighted its effectiveness against various bacterial strains. The bioactive constituents were isolated and confirmed through gas chromatography and mass spectrometry .

The mechanism by which azetidine derivatives exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of bacterial growth through disruption of cellular processes. For example, certain derivatives have been shown to induce apoptosis in MCF-7 cells by activating specific signaling pathways that lead to programmed cell death .

Case Studies

A notable case study involved a series of azetidine derivatives tested for their anticancer properties. The study utilized structure-activity relationship (SAR) analyses to identify key structural features that enhance biological activity. Compounds with specific substitutions on the azetidine ring demonstrated improved potency against cancer cell lines, suggesting that further optimization could yield more effective therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.